molecular formula C21H20N6O3S B2919617 N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-21-3

N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2919617
CAS No.: 872994-21-3
M. Wt: 436.49
InChI Key: XWRLYVRKTMNWDP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance. The structure includes:

  • A benzamide group linked via an ethyl chain to the triazolopyridazine ring.
  • A thioether bridge at position 6 of the triazolopyridazine, connected to a 2-oxoethyl group substituted with a furan-2-ylmethylamino moiety.

Synthetic routes for analogous triazolopyridazine derivatives often involve nucleophilic substitution or coupling reactions, as seen in the synthesis of related compounds using cesium carbonate and dry N,N-dimethylformamide (DMF) . Characterization typically employs ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[2-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c28-19(23-13-16-7-4-12-30-16)14-31-20-9-8-17-24-25-18(27(17)26-20)10-11-22-21(29)15-5-2-1-3-6-15/h1-9,12H,10-11,13-14H2,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRLYVRKTMNWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 382.4 g/mol. Its structural complexity includes a furan ring, a triazole moiety, and a pyridazine derivative, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Several derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For instance, research demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The structure–activity relationship (SAR) studies suggest that modifications in the furan and benzamide portions can enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds like this compound has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that certain analogs can selectively inhibit COX-II with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the triazole ring allows for strong interactions with enzymes like COX-II and various kinases.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors involved in inflammation and cancer progression.
  • DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Antimicrobial Efficacy : A study found that a related triazole derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains.
    CompoundMIC (µg/mL)Bacterial Strain
    Triazole Derivative A8E. coli
    Standard Antibiotic32E. coli
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound induced apoptosis in A431 skin cancer cells with an IC50 value of 15 µM.
    Cell LineIC50 (µM)
    A43115
    Control Drug20

Comparison with Similar Compounds

Key Observations:

Halogenation (e.g., fluorine or chlorine) increases molecular weight and may improve metabolic stability but could reduce bioavailability due to higher lipophilicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Thioether bond formation : Reacting a furan-2-ylmethylamine-derived intermediate with a thiol-containing triazolopyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide moiety to the ethylamine linker .
  • Optimization strategies :
  • Catalyst screening : Test alternatives like DMAP or DIPEA to reduce side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .
  • Yield improvement : Recrystallization from methanol/water mixtures (as in ) can enhance purity.

Q. Which spectroscopic techniques are most reliable for structural characterization, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of furan (δ 6.2–7.4 ppm for aromatic protons) and triazolopyridazine (δ 8.5–9.2 ppm for pyridazine protons). Discrepancies in peak splitting (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) .
  • IR spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .
  • Contradiction resolution : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For example, reports yields ≤60%, suggesting potential impurities requiring LC-MS analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?

  • Methodological Answer :

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the triazolopyridazine core may exhibit electron-deficient behavior, influencing DNA intercalation .
  • Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinase targets). The benzamide and furan groups may form hydrogen bonds with active-site residues .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. What strategies address low yields or side-product formation during the synthesis of structurally similar triazolopyridazine derivatives?

  • Methodological Answer :

  • Side-product analysis : Use TLC or HPLC to identify byproducts (e.g., oxidation of thioether to sulfoxide). Adjust inert atmosphere conditions (N₂/Ar) to prevent oxidation .
  • Alternative catalysts : Replace traditional bases with milder agents (e.g., DBU) to reduce elimination byproducts.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as demonstrated in for flow-chemistry optimization .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the furan ring with thiophene (to test π-π stacking effects) or introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to improve metabolic stability .
  • Linker optimization : Shorten the ethyl spacer to reduce conformational flexibility, potentially increasing target affinity.
  • Biological testing : Screen analogs against kinase panels or microbial assays (e.g., MIC for Gram-negative bacteria, as in ) to correlate structural changes with activity .

Q. What experimental designs are suitable for resolving contradictory data in biological assays (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Dose-response curves : Use 8–12 concentration points in triplicate to improve IC₅₀ accuracy.
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess cytotoxicity (via MTT assays) to rule off-target effects .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to identify outliers, as suggested in for flow-chemistry optimization .

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